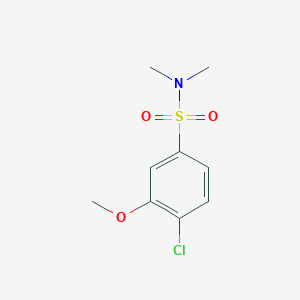![molecular formula C20H25N3O B5550488 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of complex organic molecules that feature a tricyclic core with diaza (nitrogen-containing) functionalities and substituents that may influence its chemical behavior and properties significantly. Such compounds are of interest in organic chemistry for their potential in drug design, material science, and as probes in biological systems.
Synthesis Analysis
The synthesis of related tricyclic diaza compounds involves multi-step organic reactions, starting from simpler precursors. For example, compounds with similar structures have been synthesized through reactions such as modified Dieckmann condensations, which involve forming a cyclic structure from a linear precursor by intramolecular reaction. This process often requires precise conditions to control the stereochemistry and functionality of the resulting molecule (Sunnam et al., 2010).
Molecular Structure Analysis
The molecular structure of diazatricyclo compounds is characterized by X-ray crystallography, NMR spectroscopy, and molecular modeling. These techniques provide insights into the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry. The structure influences the molecule's reactivity, interaction with biological targets, and physical properties. For instance, the crystal structure of similar compounds reveals a complex arrangement of rings and substituents, which could impact the compound's chemical behavior (Kostyanovsky et al., 1999).
科学的研究の応用
Synthesis and Characterization
The compound 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one belongs to a class of molecules that have been explored for their synthetic versatility and potential use in creating new chemical entities. For example, Balaji, Sarveswari, and Vijayakumar (2015) synthesized related compounds, demonstrating their effectiveness as antibacterial agents, highlighting the potential of these compounds in antimicrobial research (Balaji, Sarveswari, & Vijayakumar, 2015). Similarly, Rivera and González-Salas (2010) conducted a study on the synthesis of novel triazenes from related cyclic amines, providing insight into the synthetic pathways and characterization of such compounds (Rivera & González-Salas, 2010).
Structural and Conformational Analysis
The structural and conformational analysis of compounds like 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one is crucial in understanding their chemical behavior and potential applications. Fernández et al. (1990) conducted a study on similar compounds, focusing on their synthesis and structural analysis using techniques like NMR spectroscopy and X-ray diffraction. This research helps in understanding the stereoelectronic effects and conformational properties of these compounds (Fernández et al., 1990).
Potential Medicinal Applications
Research into compounds like 5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one also extends to exploring their potential medicinal applications. Sturm, Cory, and Henry (1977) investigated related compounds for their microfilaricidal activity, indicating their potential in developing new antifilarial agents (Sturm, Cory, & Henry, 1977).
Applications in Catalysis and Synthesis of Carbohydrate Analogues
Valdersnes et al. (2012) researched the synthesis of modified carbohydrates using similar compounds, highlighting their role in creating new types of molecules with potential applications in various fields, including medicinal chemistry and materials science (Valdersnes, Apeland, Flemmen, & Sydnes, 2012).
作用機序
将来の方向性
特性
IUPAC Name |
5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-19-10-22-12-20(4-2,18(19)24)13-23(11-19)17(22)15-9-21-16-8-6-5-7-14(15)16/h5-9,17,21H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDLMRVAVMWOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=CC=CC=C54)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)


![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)
![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)
![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)